2-(((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-phenylquinazolin-4(3H)-one
Description
Properties
IUPAC Name |
2-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3S/c1-3-32-24-16-10-8-14-21(24)25-28-23(18(2)33-25)17-34-27-29-22-15-9-7-13-20(22)26(31)30(27)19-11-5-4-6-12-19/h4-16H,3,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTNPWXIBGJGDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-phenylquinazolin-4(3H)-one is a member of the quinazolinone family, known for its diverse biological activities. This article explores its biological activity, including anti-cancer, antibacterial, and enzyme inhibition properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 419.5 g/mol. The compound's structure includes a quinazolinone core, which is critical for its biological interactions.
1. Anti-Cancer Activity
Quinazolinone derivatives have shown promising anti-cancer properties. A study indicated that phenyl-substituted quinazolinones demonstrate moderate inhibitory effects on various cancer cell lines, with IC50 values typically in the low micromolar range . The activity is influenced by substituents on the quinazolinone ring; for instance, bulky groups enhance biological activity.
Table 1: Anti-Cancer Activity of Quinazolinone Derivatives
| Compound ID | Structure Description | IC50 (µM) | Cell Line Tested |
|---|---|---|---|
| Compound 10 | Dual EGFR/HER2 inhibitor | 0.36–40.90 | MDA-MB-231 |
| Compound 21 | Hydroxy analog | Reduced activity | Various |
| Compound 19 | Dihydro quinazoline-benzamide hybrid | Highest activity | Various |
2. Antibacterial Activity
Research has demonstrated that quinazolinones possess significant antibacterial properties. The mechanism often involves the inhibition of bacterial enzymes essential for survival. The compound's structural features contribute to its effectiveness against various bacterial strains.
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes:
- Dipeptidyl Peptidase IV (DPP-IV) : Known for its role in glucose metabolism, inhibition of DPP-IV can aid in diabetes management.
- Cyclooxygenase (COX) : Compounds with quinazolinone structures have been shown to inhibit COX enzymes, which are involved in inflammatory processes.
Table 2: Enzyme Inhibition Potency
| Enzyme | Compound ID | IC50 (nM) |
|---|---|---|
| DPP-IV | Compound 21 | 0.76 |
| COX-1/COX-2 | Compound 19 | Moderate |
Case Studies
A notable study synthesized a series of quinazolinone-based hybrids and evaluated their biological activities. The results indicated that compounds with specific functional groups exhibited enhanced anti-cancer and enzyme inhibition activities compared to their analogs .
Comparison with Similar Compounds
Data Tables
Table 1. Key Structural Features of Analogs
*Estimated based on molecular formula.
Research Implications
The structural variations highlighted above suggest that:
Substituent Position : Ortho vs. para substitutions on the oxazole ring modulate steric and electronic effects, impacting target selectivity.
Core Heterocycles: Quinazolinone’s aromaticity is critical for interactions with biological targets, whereas oxadiazole or acetamide replacements may shift mechanism-of-action.
Thioether Modifications: Polar groups (e.g., glucopyranosyl) enhance solubility but may limit bioavailability in lipophilic environments .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-phenylquinazolin-4(3H)-one, and how can reaction efficiency be improved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving thiol intermediates. For example, a heterocyclic thiol group (e.g., in the oxazole moiety) can react with a quinazolinone derivative under mild basic conditions. Catalytic systems like PEG-400 with Bleaching Earth Clay (pH 12.5) at 70–80°C improve yield by enhancing reaction homogeneity and reducing side products . Purification via hot-water washing and recrystallization in aqueous acetic acid ensures purity (>95% by TLC) .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Methodological Answer : Use a combination of:
- IR spectroscopy to confirm thioether (C-S, ~600–700 cm⁻¹) and carbonyl (C=O, ~1650–1750 cm⁻¹) groups.
- ¹H NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and ethoxy/methyl groups (δ 1.2–1.4 ppm for CH₃; δ 3.8–4.2 ppm for OCH₂).
- HPLC with a C18 column (acetonitrile/water mobile phase) for purity assessment. Retention time and peak symmetry should align with standards .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Perform accelerated stability studies:
- pH stability : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C for 48–72 hours. Monitor degradation via HPLC.
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track changes via UV spectroscopy .
Advanced Research Questions
Q. What computational strategies can predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Conduct molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases or enzymes). Focus on the thioether and quinazolinone moieties as key pharmacophores.
- Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns.
- Compare results with derivatives (e.g., thiadiazole analogs) to identify structure-activity relationships .
Q. How can tautomeric equilibria or electronic effects influence the compound’s reactivity in biological systems?
- Methodological Answer :
- Analyze tautomerism via DFT calculations (Gaussian 09) to evaluate energy differences between thione-thiol forms.
- Use Hammett constants to quantify electron-withdrawing/donating effects of substituents (e.g., ethoxy vs. methyl groups).
- Correlate electronic properties with experimental data (e.g., antioxidant activity assays like DPPH radical scavenging) .
Q. What experimental designs are suitable for studying the compound’s environmental fate and ecotoxicological impact?
- Methodological Answer :
- Follow ISO 14507 for soil/water partitioning studies. Use LC-MS/MS to quantify residual levels in environmental matrices.
- Apply microcosm assays to assess biodegradation pathways.
- For toxicity, use Daphnia magna (OECD 202) or Aliivibrio fischeri (ISO 11348) bioassays. Dose-response curves and EC₅₀ values should be compared with regulatory thresholds .
Methodological Nuances for Data Contradictions
Q. How should researchers resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Cross-validate assays (e.g., antimicrobial activity via broth microdilution vs. disk diffusion).
- Control for solvent effects (DMSO vs. ethanol) on solubility and bioactivity.
- Perform meta-analysis of published IC₅₀/EC₅₀ values, adjusting for assay variability (e.g., cell line differences) .
Q. What strategies optimize the compound’s selectivity toward a specific enzyme isoform?
- Methodological Answer :
- Use kinetic studies (Lineweaver-Burk plots) to differentiate inhibition mechanisms (competitive vs. non-competitive).
- Design fluorogenic probes (e.g., FRET substrates) for real-time activity monitoring.
- Synthesize and test methyl/ethoxy analogs to map steric and electronic tolerances of the target active site .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
